decahydronaphthalene-4a-carboxylic acid
Description
Decahydronaphthalene-4a-carboxylic acid (DHN-4a-CA) is a fully hydrogenated bicyclic compound derived from naphthalene, featuring a decalin (decahydronaphthalene) backbone with a carboxylic acid group at the 4a position. Its structure imparts unique physicochemical properties, including increased hydrophobicity compared to partially hydrogenated analogs.
Properties
CAS No. |
7112-20-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation employs transition metal catalysts such as palladium, platinum, or nickel under high-pressure hydrogen gas. For example, naphthalene undergoes complete saturation in the presence of a palladium-on-carbon (Pd/C) catalyst at 80–100°C and 50–100 bar H₂ pressure. The resulting decalin exists as a mixture of cis- and trans-isomers, with the ratio influenced by solvent polarity and catalyst loading.
Table 1: Hydrogenation Catalysts and Isomer Ratios
| Catalyst | Pressure (bar) | Temperature (°C) | cis:% | trans:% |
|---|---|---|---|---|
| Pd/C | 50 | 80 | 65 | 35 |
| PtO₂ | 70 | 100 | 58 | 42 |
| Raney Ni | 30 | 120 | 72 | 28 |
The choice of catalyst significantly affects reaction efficiency. Palladium-based systems favor higher cis-decalin yields due to steric hindrance during adsorption on the catalyst surface.
Carboxylation Techniques
Introducing the carboxylic acid group at the 4a-position of decalin requires regioselective carboxylation. Two primary strategies are employed: (1) direct carboxylation of decalin and (2) functionalization of pre-substituted intermediates.
Direct Carboxylation via Free Radical Intermediates
Decalin undergoes free radical carboxylation using carbon dioxide (CO₂) and a radical initiator such as di-tert-butyl peroxide (DTBP). This method proceeds via hydrogen abstraction from the 4a-position, generating a radical intermediate that reacts with CO₂ to form the carboxylic acid. Typical conditions involve 80–120°C and 20–50 bar CO₂ pressure, yielding 40–60% of the target product.
Functional Group Transformation
An alternative route involves synthesizing decahydronaphthalene-4a-carbonyl chloride followed by hydrolysis. For instance, the methyl ester derivative (CAS 62338-25-4) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Reaction Scheme:
Catalytic Systems and Reaction Optimization
Bimetallic Catalysts for Enhanced Selectivity
Recent advances utilize bimetallic catalysts (e.g., Pd-Fe or Pt-Co) to improve carboxylation efficiency. For example, a Pd-Fe/γ-Al₂O₃ system increases CO₂ adsorption capacity, achieving 75% yield at 100°C and 30 bar.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance CO₂ solubility, facilitating carboxylation. Conversely, nonpolar solvents (e.g., toluene) favor higher cis-decalin ratios during hydrogenation.
Purification and Characterization Methods
Crystallographic Analysis
X-ray crystallography confirms the stereochemistry of this compound. A related structure (C₂₁H₃₀O₅) exhibits a bicyclic framework with axial methyl groups and equatorial substituents, as shown in anisotropic displacement parameters:
Table 2: Selected Crystallographic Parameters
| Atom | U₁₁ (Ų) | U₂₂ (Ų) | U₃₃ (Ų) |
|---|---|---|---|
| O1 | 0.0310 | 0.0223 | 0.0201 |
| C1 | 0.0245 | 0.0220 | 0.0178 |
| C14 | 0.0147 | 0.0168 | 0.0147 |
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-4a-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
Role as a Building Block
Decahydronaphthalene-4a-carboxylic acid can participate in numerous organic reactions due to its functional carboxylic acid group. It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo esterification and amidation reactions enhances its utility in creating derivatives with specific properties.
Case Study: Synthesis of Complex Molecules
A recent study highlighted the use of this compound in synthesizing novel compounds through multi-step organic reactions. The compound was successfully converted into various derivatives that exhibited promising biological activities, showcasing its potential in drug development .
Potential Drug Development
The structural characteristics of this compound may inspire the design of new pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases.
Case Study: Anticancer Activity
In a study examining the anticancer properties of compounds derived from this compound, several derivatives demonstrated significant cytotoxic effects against cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer drugs .
Catalysis
Use in Catalytic Reactions
The compound's carboxylic acid functionality allows it to act as an organocatalyst in various reactions, including asymmetric synthesis. Its application in catalytic cycles has shown promise for improving reaction efficiencies.
Table 2: Catalytic Applications of this compound
| Reaction Type | Catalyst Type | Efficiency |
|---|---|---|
| Asymmetric Aldol Reaction | Organocatalyst | High enantioselectivity |
| C-H Functionalization | Visible light catalyst | Improved yields |
Mechanism of Action
The mechanism of action of decahydronaphthalene-4a-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : CAS 3650-09-7’s additional hydroxyl and isopropyl groups increase molecular complexity and polarity, contrasting with DHN-4a-CA’s simpler structure.
- Acidity : THN-1-CA’s pH range (5.8–6.5) suggests moderate acidity typical of carboxylic acids, which DHN-4a-CA would likely share .
2.2 Reactivity and Stability
- THN-1-CA : The partial unsaturation in the tetrahydronaphthalene ring may increase susceptibility to oxidation compared to DHN-4a-CA’s fully saturated system.
- CAS 3650-09-7 : Steric hindrance from methyl and isopropyl groups likely reduces reactivity at the carboxylic acid site compared to DHN-4a-CA .
- 4-Methylnaphthalene : Lacks functional groups, making it chemically inert relative to carboxylic acid derivatives.
Gaps and Limitations
Direct data on DHN-4a-CA are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs, necessitating further experimental validation.
Q & A
Q. What are the standard synthetic routes for decahydronaphthalene-4a-carboxylic acid, and what key reaction parameters influence yield?
The synthesis typically involves a Diels-Alder reaction to form the decahydronaphthalene scaffold, followed by carboxylation at the 4a-position. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for regioselective carboxylation .
- Temperature control : Optimal ranges (e.g., 80–100°C) to minimize side reactions like decarboxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance carboxylation efficiency . Yields are typically reported between 40–65%, with purity confirmed via HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the decalin system) .
- IR spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretches (broad ~2500–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 224.1522) .
Advanced Research Questions
Q. How can regioselectivity challenges during carboxylation of decahydronaphthalene intermediates be systematically addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric control : Bulky substituents at the 1- or 8-positions direct carboxylation to the 4a-site .
- Electronic directing groups : Electron-withdrawing groups (e.g., nitro) enhance electrophilic attack at specific positions . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound?
- Cross-database validation : Compare data from PubChem, CAS Common Chemistry, and NIST WebBook to identify outliers .
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to obtain pure crystals for accurate melting point determination .
- Collaborative verification : Reproduce results in independent labs using standardized protocols .
Q. How do substituents on the naphthalene ring influence the biological activity of this compound derivatives?
- Hydrophobic substituents (e.g., methyl groups) enhance membrane permeability, as shown in cytotoxicity assays against cancer cell lines .
- Electron-deficient groups (e.g., Cl, NO₂) improve binding to enzyme active sites, validated via molecular docking studies . Structure-activity relationship (SAR) tables should correlate logP, IC₅₀, and substituent position .
Methodological Guidance
Q. How can researchers confirm the stereochemical purity of this compound?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and validate purity >98% .
Q. What protocols mitigate hazards when handling this compound in lab settings?
- Ventilation : Use fume hoods to avoid inhalation of carboxylic acid vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
